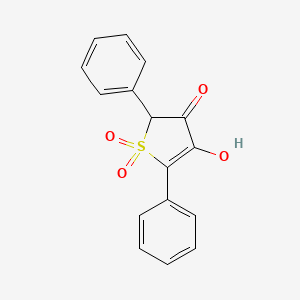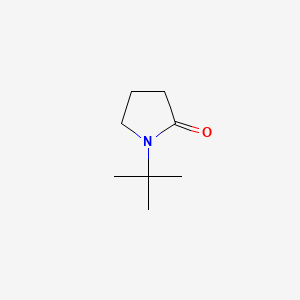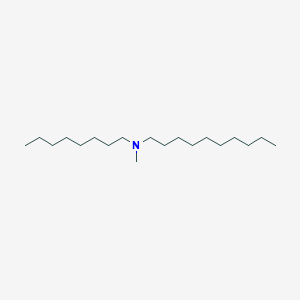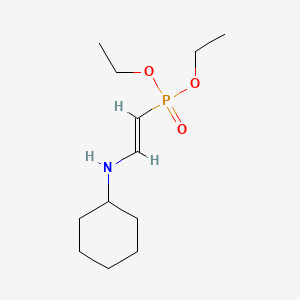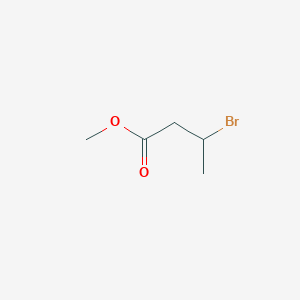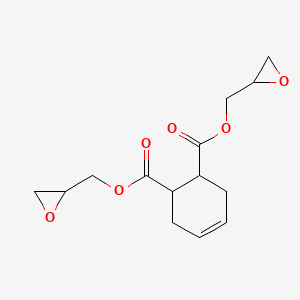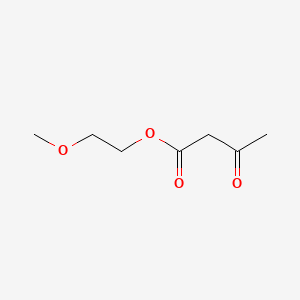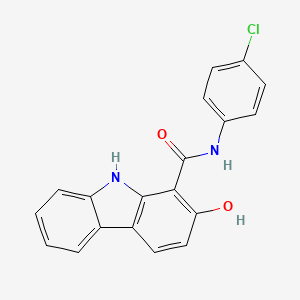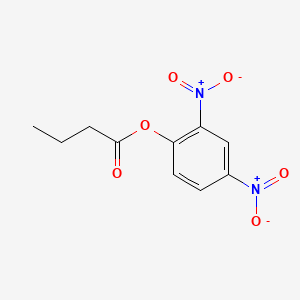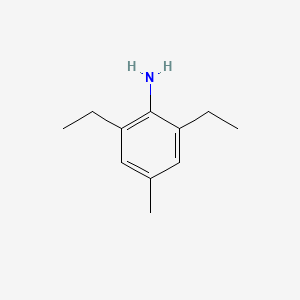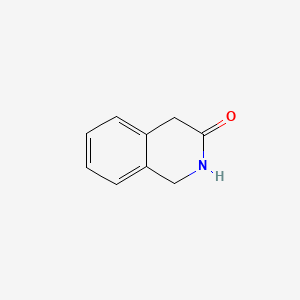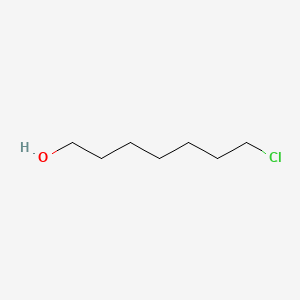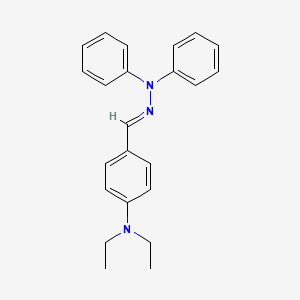
1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1) is C8H12N2 . The molecular weight is 136.1943 . The IUPAC Standard InChI is InChI=1S/C8H12N2/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 .Chemical Reactions Analysis
The mechanism of action of dimethylbenzidine oxalate involves the oxidation of the compound by peroxidase enzymes. The oxidation reaction produces a blue-colored product that can be detected using spectrophotometric methods. The intensity of the color is proportional to the amount of hydrogen peroxide present in the sample.Physical And Chemical Properties Analysis
1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1) is a crystalline solid. The boiling point is 536.2 K .Aplicaciones Científicas De Investigación
Application 2: Synthesis of Sulfonamide Derivatives
- Summary of the Application : This compound has been used in the synthesis of different types of sulfonamide derivatives .
- Methods of Application : The synthesis was carried out by the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids as nucleophiles .
- Results or Outcomes : The outcome of this application is the production of different types of sulfonamide derivatives. The specific results, including yield and purity, can vary depending on the specific conditions of the reaction .
Application 3: Organic Synthesis Catalyst
- Summary of the Application : This compound is widely used in the field of chemical synthesis, often serving as a reaction catalyst .
- Methods of Application : The specific methods of application can vary depending on the context of the experiment. Generally, the compound would be introduced into a reaction mixture to catalyze a specific chemical reaction .
- Results or Outcomes : The outcome of this application is the acceleration of the chemical reaction. The specific results can vary depending on the context of the experiment and the specific reaction being catalyzed .
Application 4: Preparation of Luminescent Materials
- Summary of the Application : This compound is used for the preparation of luminescent materials due to its strong withdrawing ability and behavior as a fluorophore .
- Methods of Application : The specific methods of application can vary depending on the context of the experiment. Generally, the compound would be incorporated into a material, which would then exhibit luminescent properties .
- Results or Outcomes : The outcome of this application is the creation of luminescent materials. The specific results can vary depending on the context of the experiment and the specific material being created .
Application 5: Laboratory Chemical
- Summary of the Application : This compound is used as a general laboratory chemical .
- Methods of Application : The specific methods of application can vary widely depending on the context of the experiment. It could be used in a variety of chemical reactions or procedures in the lab .
- Results or Outcomes : The outcome of this application is dependent on the specific experiment or procedure being conducted .
Application 6: Preparation of Herbicide, Fungicide, and Antibacterial Agents
- Summary of the Application : This compound is used in the preparation of herbicides, fungicides, and antibacterial agents .
- Methods of Application : The specific methods of application can vary depending on the context of the experiment. Generally, the compound would be incorporated into a formulation, which would then exhibit herbicidal, fungicidal, or antibacterial properties .
- Results or Outcomes : The outcome of this application is the creation of herbicides, fungicides, and antibacterial agents. The specific results can vary depending on the context of the experiment and the specific formulation being created .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is fatal if swallowed, causes skin irritation, and causes serious eye irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
Número CAS |
62778-12-5 |
|---|---|
Nombre del producto |
1,4-Benzenediamine, N,N-dimethyl-, ethanedioate (2:1) |
Fórmula molecular |
C18H26N4O4 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid |
InChI |
InChI=1S/2C8H12N2.C2H2O4/c2*1-10(2)8-5-3-7(9)4-6-8;3-1(4)2(5)6/h2*3-6H,9H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
MNUINXKPLPIOEF-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N.CN(C)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N.CN(C)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O |
Otros números CAS |
62778-12-5 |
Pictogramas |
Irritant |
Números CAS relacionados |
99-98-9 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



